1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14(7-8-15-5-3-2-4-6-15)23-20(26)16-12-25(13-16)21-24-18-10-9-17(22)11-19(18)27-21/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDHQGFAGXLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate intermediates, often involving nucleophilic substitution reactions.
Coupling Reactions: The final coupling of the benzothiazole and azetidine moieties with the phenylbutan-2-yl group can be achieved using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzothiazole derivatives showed potent activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against a range of bacterial and fungal strains. For example, studies on related benzothiazole derivatives have shown promising results as antimicrobial agents, indicating that 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide could also exhibit such properties .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may find application. Research on related compounds has highlighted their ability to inhibit critical enzymes involved in disease processes, such as acetylcholinesterase and α-glucosidase. These enzymes are vital targets for conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The potential for 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide to act as an inhibitor in these pathways warrants further investigation .
Case Study 1: Anticancer Evaluation
In a comparative study of benzothiazole derivatives, it was found that certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics. This suggests that similar derivatives like 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide could potentially offer improved efficacy against cancer cells .
Case Study 2: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial efficacy of benzothiazole derivatives against various pathogens. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) within clinically relevant ranges. This highlights the potential for 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide to be developed into a therapeutic agent targeting infectious diseases .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Benzothiazole Moieties
1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas
- Structure : Shares the 6-fluoro-benzothiazole core but replaces the azetidine-carboxamide with a urea linkage and a chiral ethyl group.
- Activity : Demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.5–10 µM depending on the substituent .
- Key Difference : The urea group in these analogs may enhance hydrogen-bonding interactions compared to the carboxamide in the target compound, but the azetidine’s rigidity in the latter could improve selectivity.
Patent Compounds (Examples 1 and 24 from )
- Structure: Include benzothiazol-2-ylamino groups tethered to diverse heterocycles (e.g., tetrahydroquinoline, pyridopyridazine).
- Activity: Pharmacological data from the patent indicate nanomolar-range inhibition of kinases or proteases (exact targets unspecified) .
- Key Difference : The target compound’s azetidine-carboxamide and 4-phenylbutan-2-yl chain distinguish it from these larger, more complex scaffolds, which may exhibit broader off-target effects.
Functional Analogs Targeting Cholinergic Enzymes
1,3-Substituted Imidazolidine-2,4,5-triones
- Structure : Feature a trione core instead of benzothiazole, with aryl substituents.
- Activity : Inhibit AChE and BChE at IC50 values of 1–20 µM, comparable to benzothiazole-based compounds but with reduced potency in some cases .
Carbamates of (Hydroxyphenoxy)methyl Heteroaromatic Salts
- Structure : Carbamate derivatives with heteroaromatic rings.
- Activity: Act as AChE inhibitors and protective agents against organophosphorus compounds, with IC50 values in the low micromolar range .
- Key Difference : The carbamate group confers reversible inhibition, whereas the target compound’s carboxamide may enable irreversible or allosteric modulation.
Substituent-Driven Comparisons
N-(4-Phenylbutan-2-yl)aniline Derivatives ()
- Structure : Share the 4-phenylbutan-2-yl group but lack the benzothiazole-azetidine framework.
- Properties : Exhibited logP values ~3.5 (calculated from NMR and HRMS data), suggesting moderate lipophilicity. The phenylbutan-2-yl chain may enhance blood-brain barrier penetration in the target compound .
- Key Difference : The absence of the benzothiazole-azetidine system in these derivatives limits their enzyme-targeting capability compared to the pharmacologically optimized target compound.
Fluorination and Electronic Effects
- The 6-fluoro substituent on the benzothiazole ring in the target compound parallels fluorinated analogs in and . Fluorine’s electron-withdrawing effect increases the aromatic system’s electrophilicity, strengthening interactions with catalytic serine residues in cholinesterases .
- In contrast, BT-O2M () uses a 6-fluoro-1,3-dioxoisoindolinyl group for proteolysis targeting, highlighting fluorine’s versatility in modulating both stability and binding across diverse targets .
Biologische Aktivität
The compound 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide is a novel benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety, an azetidine ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 329.39 g/mol. The presence of the fluorine atom in the benzothiazole ring enhances its biological activity by potentially influencing binding interactions with target enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F N3 O |
| Molecular Weight | 329.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that compounds containing the benzothiazole scaffold exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms through which 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide exerts its effects are likely related to the inhibition of key enzymes involved in pain and inflammation pathways.
- Inhibition of Enzymes : Benzothiazole derivatives have been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain modulation and inflammatory responses .
- Antinociceptive Effects : In vivo studies suggest that this compound may produce significant antinociceptive effects, comparable to traditional analgesics without the common side effects associated with opioids .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of benzothiazole derivatives, revealing insights into how modifications can enhance biological efficacy.
Study Example: Dual sEH/FAAH Inhibitors
A pivotal study explored dual inhibitors targeting both sEH and FAAH, demonstrating that compounds similar to our target compound exhibited low nanomolar inhibition potencies for both enzymes. The study highlighted that these inhibitors effectively alleviated acute inflammatory pain in rat models without affecting normal locomotor activity .
Table 2: Summary of Biological Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
